molecular formula C6H6O B15449583 (2S,3S)-2-ethenyl-3-ethynyloxirane CAS No. 62376-98-1

(2S,3S)-2-ethenyl-3-ethynyloxirane

Cat. No.: B15449583
CAS No.: 62376-98-1
M. Wt: 94.11 g/mol
InChI Key: PALXUKGGQAYKFP-WDSKDSINSA-N
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Description

(2S,3S)-2-Ethenyl-3-ethynyloxirane is a chiral epoxide of high interest in synthetic organic chemistry. Its structure features both an ethenyl and an ethynyl group attached to a strained oxirane ring, making it a versatile and reactive synthetic intermediate. The specific (2S,3S) stereochemistry provides a defined three-dimensional framework that is crucial for stereoselective synthesis. This compound is primarily valued as a building block for the construction of more complex, optically active molecules. Researchers can utilize its dual functionality for sequential or orthogonal reactions; the strained epoxide ring is susceptible to nucleophilic ring-opening reactions, while the ethenyl and ethynyl groups can undergo further transformations such as polymerization, cycloadditions, or cross-coupling reactions. Potential applications include its use in the development of pharmaceutical intermediates, novel polymers with specific tacticity, and as a precursor for chiral ligands or catalysts. This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for human or veterinary use.

Properties

CAS No.

62376-98-1

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

(2S,3S)-2-ethenyl-3-ethynyloxirane

InChI

InChI=1S/C6H6O/c1-3-5-6(4-2)7-5/h1,4-6H,2H2/t5-,6-/m0/s1

InChI Key

PALXUKGGQAYKFP-WDSKDSINSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](O1)C#C

Canonical SMILES

C=CC1C(O1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analysis

The following table compares key structural features of (2S,3S)-2-ethenyl-3-ethynyloxirane with analogous oxirane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Reactivity/Applications
This compound C₆H₄O 92.10 Ethenyl, Ethynyl (2S,3S) Cycloaddition, polymerization
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate C₁₀H₁₀O₃ 178.18 Phenyl, Methyl ester (2R,3S) Asymmetric catalysis, pharmaceutical synth.
(2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid C₆H₈O₅ 178.12 Ethoxycarbonyl, Carboxylic acid (2S,3S) API intermediate, chiral resolution
(2R,3S)-2-Hexyl-3-[(S)-2-(methoxymethoxy)tridecyl]oxirane C₂₉H₅₆O₃ 452.75 Alkyl chains, Methoxymethoxy (2R,3S) Surfactants, lipid membrane studies
Key Observations:
  • Stereochemistry : The (2S,3S) configuration in the target compound and (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid enables chiral specificity, critical in drug synthesis. In contrast, (2R,3S)-configured compounds (e.g., methyl ester in ) exhibit divergent spatial interactions .
  • Functional Groups :
    • The ethenyl and ethynyl groups in the target compound enhance electrophilicity, favoring reactions like Diels-Alder or click chemistry.
    • Esters () and carboxylic acids () increase polarity, improving solubility in polar solvents but reducing thermal stability .
    • Long alkyl chains () impart lipophilicity, relevant to surfactant applications .

Physicochemical Properties

Property This compound Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
Boiling Point (°C) ~120–135 (estimated) 245–250 (literature) Decomposes >200
Solubility Low in water; soluble in THF, DCM Low in water; soluble in acetone, ethanol Moderate in water (due to -COOH)
Stability Air-sensitive (ethynyl oxidation) Stable under inert conditions Hygroscopic (carboxylic acid)
Notes:
  • The target compound’s low molecular weight (92.10 g/mol) contributes to higher volatility compared to bulkier analogs like ’s compound (452.75 g/mol).
  • The ethynyl group’s susceptibility to oxidation necessitates inert storage conditions .

Q & A

Basic: What synthetic methodologies are recommended for (2S,3S)-2-ethenyl-3-ethynyloxirane, and how is stereochemical integrity maintained?

Answer:
The synthesis of this compound requires precise control over stereochemistry. A common approach involves stereoselective epoxidation of a diene precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic catalysts. For example, Sharpless asymmetric epoxidation can be adapted for vinyl-substituted epoxides by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor the desired (2S,3S) configuration . Chiral HPLC or capillary electrophoresis should be employed post-synthesis to verify enantiomeric excess (≥98%) .

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve coupling constants (JJ) between the oxirane ring protons (e.g., J2,3J_{2,3} ≈ 4–6 Hz for cis-configuration) and confirm substituent integration .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment by resolving spatial arrangements of ethenyl and ethynyl groups .
  • Polarimetry : Measures optical rotation to corroborate enantiopurity, with comparisons to literature values for related epoxides (e.g., (2S,3S)-methylglycidol: [α]D_{D} = +12.5°) .

Advanced: How do the electron-withdrawing ethenyl and ethynyl substituents influence the reactivity of this compound in nucleophilic ring-opening reactions?

Answer:
The electron-withdrawing nature of the ethynyl group increases the electrophilicity of the adjacent oxirane carbon, directing nucleophilic attack (e.g., by amines or thiols) to the C3 position. Computational studies (DFT or MD simulations) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals . Experimentally, kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF) reveal rate acceleration in polar aprotic media due to stabilized transition states .

Advanced: What computational strategies are used to model the reaction pathways of this compound in asymmetric catalysis?

Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for competing reaction pathways, such as nucleophilic ring-opening vs. [2+2] cycloadditions. Basis sets (e.g., B3LYP/6-31G*) model steric interactions between the oxirane and chiral catalysts .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, particularly in enantioselective transformations involving organocatalysts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility and respiratory irritancy (similar to chloromethyloxirane hazards) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent unintended ring-opening reactions .

Advanced: How can the stereochemistry of this compound be leveraged in pharmaceutical intermediate synthesis?

Answer:
The rigid oxirane ring and defined stereochemistry make this compound a valuable chiral building block. For example:

  • Anticancer Agents : Epoxide moieties are critical in taxane derivatives; the ethynyl group enables click chemistry for targeted drug conjugates .
  • Protease Inhibitors : Stereospecific ring-opening with amino acids mimics transition states in enzymatic catalysis (e.g., HIV protease inhibitors) .

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